molecular formula C8H10N2 B569280 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine CAS No. 654676-62-7

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine

Katalognummer: B569280
CAS-Nummer: 654676-62-7
Molekulargewicht: 134.182
InChI-Schlüssel: FEBSOMPLLSUUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine features a fused cyclopentapyridine structure, a privileged scaffold in developing novel bioactive molecules and functional materials. This amine-functionalized derivative serves as a key synthetic intermediate and precursor for metal complex catalysts. In medicinal chemistry, the core cyclopenta[b]pyridine structure is recognized as a valuable scaffold in the design of potential therapeutic agents. Research into analogous fused ring systems has demonstrated their utility as selective enzyme inhibitors, highlighting the potential of this chemical class for targeting diverse biological pathways . Furthermore, structurally similar cycloalkyl-fused pyridines have been employed as sophisticated ligands for zinc complexes. These complexes function as highly efficient catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide, contributing to the sustainable production of biodegradable polymers such as polylactide (PLA) . The presence of both a rigid fused ring system and a primary amine group makes this compound a versatile building block for research and further manufacturing, enabling the exploration of new chemical space in catalysis and drug discovery.

Eigenschaften

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBSOMPLLSUUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984078
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654676-62-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions and Workflow:

  • Substrate preparation : Dissolve 1.0 g (7.5 mmol) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol in 20 mL methanol.

  • Reduction : Add 541 mg (14.3 mmol) NaBH₄ in portions at 0°C, then stir at room temperature for 2 hours.

  • Quenching and extraction : Quench with water, extract with 10% methanol in dichloromethane (3 × 75 mL).

  • Purification : Concentrate organic layers and purify via silica gel chromatography (7% methanol in dichloromethane).

This method achieves a 74% isolated yield, with purity confirmed by ¹H NMR spectroscopy. The protocol’s scalability is limited by exothermicity during NaBH₄ addition, necessitating controlled temperature regimes for larger batches.

High-Pressure-Assisted Cyclization

Recent advances leverage high-pressure reactors to synthesize structurally related dihydroheterocycles. Although initially developed for benzoquinoline derivatives, this approach is adaptable to this compound synthesis. Using a Q-tube reactor, cyclocondensation of 3-oxo-2-arylhydrazonopropanals with cyclic ketones proceeds at elevated pressures (10–15 bar), reducing reaction times by 60% compared to ambient-pressure methods.

Advantages of High-Pressure Synthesis:

  • Enhanced reaction rates : Pressure accelerates molecular collisions, favoring cyclization.

  • Improved atom economy : Side products are minimized due to precise control over reaction dynamics.

  • Gram-scale feasibility : Demonstrated scalability with consistent yields >70%.

This method’s applicability to the target compound requires further validation but represents a promising avenue for industrial-scale production.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Multicomponent Condensation70–85%3–6 hoursHigh atom economy; one-pot synthesisRequires stringent temperature control
NaBH₄ Reduction74%2 hoursMild conditions; straightforward workupExothermic risk; limited scalability
High-Pressure Cyclization>70%1–2 hoursRapid kinetics; scalableSpecialized equipment required

Industrial Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems for multicomponent reactions ensures consistent mixing and heat transfer, critical for intermediates prone to thermal degradation. A typical setup involves:

  • Packed-bed reactors : Loaded with immobilized catalysts to enhance recyclability.

  • In-line analytics : UV-Vis and IR sensors monitor reaction progression in real time.

Microwave-Assisted Synthesis

Microwave irradiation reduces energy consumption by 30% and accelerates reaction rates via dielectric heating. For instance, cyclocondensation steps achieve completion in 15 minutes under microwave conditions versus 2 hours conventionally.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site and preventing substrate phosphorylation . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines

Substitution patterns on the core structure significantly influence properties. describes derivatives with aryl (e.g., 4-chlorophenyl, 4-bromophenyl) and heteroaryl (e.g., thiophen-3-yl) groups at the 2- and 4-positions. For example:

  • 4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e) : Methoxy groups increase electron density, which may reduce inhibition efficiency compared to halogenated analogs due to weaker adsorption .
Table 1: Substituent Effects on Corrosion Inhibition
Compound Substituents Inhibition Efficiency Key Property
CAPD (from ) 3-CN 97.7% Strong chemisorption via nitrile group
5b (from ) 4-Cl, 2-thiophene Not reported Enhanced adsorption due to Cl
5e (from ) 4-OCH₃, 2-thiophene Not reported Reduced efficiency vs. halogenated

Pyridine vs. Pyrimidine Cores

describes 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine , where the pyridine ring is replaced by a pyrimidine (two nitrogen atoms). Key differences:

  • Biological Activity : The pyrimidine derivative in was synthesized for cytotoxic evaluation, suggesting divergent applications compared to corrosion inhibitors like CAPD .

Halogenated Derivatives

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride () highlights the impact of halogenation:

  • Salt Forms : The dihydrochloride salt improves solubility in aqueous media, which is critical for pharmaceutical applications but may reduce volatility in corrosion inhibitors .

Functional Group Variations

lists 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol , where the amine is replaced by a hydroxyl group:

  • Hydrogen Bonding : The hydroxyl group can form stronger hydrogen bonds with metal surfaces or biological targets, but its acidity may limit stability in acidic environments compared to amines.
  • Reactivity : Amines are more nucleophilic, facilitating covalent interactions in inhibitor applications .

Salt Forms and Solubility

The dihydrochloride form of the bromo derivative () demonstrates how salt formation impacts physicochemical properties:

  • Solubility : Enhanced water solubility vs. freebase forms, making it suitable for drug formulation.
  • Stability : Salt forms may exhibit improved shelf life but could degrade under high-temperature conditions .

Key Research Findings

  • Adsorption Mechanisms : CAPD derivatives adsorb on carbon steel via Langmuir isotherm, combining physical (van der Waals) and chemical (charge transfer) interactions. DFT simulations confirm that electron-withdrawing groups (e.g., CN, Cl) enhance adsorption strength .
  • Synthetic Flexibility : Substitution at the 2-, 3-, and 4-positions allows fine-tuning for specific applications, such as corrosion inhibition or medicinal chemistry .

Biologische Aktivität

Overview

6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring system. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula : C₈H₉N₂
  • Molecular Weight : 135.17 g/mol
  • CAS Number : 654676-62-7

The compound's structure contributes to its reactivity and interaction with various biological targets. Its amine group enhances solubility and facilitates binding to enzymes and receptors.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit protein kinases, particularly FGFR1 (Fibroblast Growth Factor Receptor 1), by binding to the active site and preventing substrate phosphorylation, thereby disrupting signaling pathways critical for cell proliferation and survival .
  • Calcium Channel Antagonism :
    • It exhibits antagonistic properties against calcium channels, which play a vital role in muscle contraction and neurotransmitter release, potentially impacting cardiovascular and neurological functions .
  • Hypoglycemic Activity :
    • Some studies suggest that derivatives of this compound may exhibit hypoglycemic effects, indicating potential applications in diabetes management.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Protein Kinase InhibitionInhibits FGFR1, affecting cell signaling pathways.
Calcium Channel AntagonismModulates calcium influx in cells, influencing muscle and nerve function.
Hypoglycemic EffectsPotentially lowers blood glucose levels; further studies needed for validation.

Case Studies

  • Inhibition of FGFR1 :
    A study demonstrated that this compound effectively inhibited FGFR1 with an IC50 value indicating significant potency. This inhibition was linked to reduced cell proliferation in cancer cell lines expressing high levels of FGFR1.
  • Calcium Channel Studies :
    Research involving electrophysiological techniques showed that the compound could effectively block calcium currents in neuronal cells, suggesting its potential as a therapeutic agent for conditions like epilepsy or cardiac arrhythmias.
  • Metabolic Studies :
    In vivo studies indicated that compounds derived from this compound exhibited significant reductions in blood glucose levels in diabetic animal models, warranting further investigation into their mechanisms of action.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Oxidation Reactions : Utilizing manganese catalysts for the oxidation of related cyclopentenopyridine analogues .
  • Reduction Processes : Employing reducing agents like sodium borohydride for structural modifications.

Derivatives of this compound are being explored for enhanced biological activities and specificity towards various molecular targets.

Q & A

Q. What are the established synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine, and how are intermediates characterized?

A multicomponent synthesis approach is commonly employed for derivatives of this scaffold, involving cyclocondensation of amines, aldehydes, and cyclopentanone precursors under acidic catalysis. Key intermediates (e.g., chlorinated pyrimidines or substituted cyclopenta[b]pyridines) are characterized using 1^1H/13^{13}C NMR, IR spectroscopy, and HRMS to confirm regioselectivity and purity . For example, chlorination of intermediates (e.g., compound 7 to 8 in ) requires careful stoichiometric control to avoid over-halogenation .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

Structural confirmation relies on 1^1H NMR (e.g., δ 1.17–2.92 ppm for methyl and cyclopentyl protons), 13^{13}C NMR (e.g., 114–170 ppm for aromatic and carbonyl carbons), and IR (e.g., 1524 cm1^{-1} for C=N stretching). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in fused-ring systems, while HRMS ensures molecular formula accuracy (e.g., m/z 278.0727 for [M+^+]) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound’s derivatives may exhibit acute toxicity (H300–H373 codes) and environmental hazards (H400–H420). Mandatory precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
  • Storage in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Immediate decontamination with ethanol for spills and emergency medical consultation for exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity using design of experiments (DoE)?

Statistical DoE (e.g., factorial designs) minimizes experimental runs while evaluating variables like temperature, catalyst loading, and solvent polarity. For cyclopenta[b]pyridine derivatives, Response Surface Methodology (RSM) identifies optimal conditions (e.g., 80°C, 0.1M HCl catalyst) to maximize yield and minimize byproducts . Central Composite Designs (CCD) are particularly effective for non-linear relationships between variables .

Q. What computational strategies enhance the design of novel derivatives with target bioactivity?

Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking predict regioselectivity in cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, accelerating the discovery of derivatives with tailored electronic properties (e.g., electron-withdrawing substituents for enhanced stability) .

Q. How should researchers address contradictions between experimental data and computational predictions?

Discrepancies (e.g., unexpected regiochemistry in cyclization) require cross-validation via:

  • Re-evaluating computational parameters (basis sets, solvation models).
  • Experimental verification using isotopic labeling or kinetic studies (e.g., 15^{15}N NMR to track amine participation) .
  • Meta-analysis of analogous reactions in literature to identify systematic errors .

Q. What reactor designs and scale-up considerations are critical for pilot-scale synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing hot-spot formation. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently at scale, while process simulation tools (Aspen Plus) optimize solvent recovery and waste management .

Q. How can mechanistic studies elucidate reaction pathways for cyclopenta[b]pyridine formation?

Isotopic tracer experiments (e.g., 2^{2}H-labeled amines) and in-situ FTIR monitor intermediate formation. Transient absorption spectroscopy captures short-lived species, while DFT calculations map energy profiles for key steps (e.g., ring-closing via [3+2] cycloaddition) .

Q. What methodologies assess the environmental impact of synthetic byproducts?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies and quantifies toxic byproducts (e.g., halogenated impurities). Ecotoxicological assays (Daphnia magna acute toxicity tests) evaluate compliance with REACH regulations .

Q. Which strategies enable regioselective functionalization of the cyclopenta[b]pyridine core?

Directed ortho-metalation (DoM) with LDA or Pd-catalyzed C–H activation introduces substituents at specific positions (e.g., C-4 bromination using NBS). Steric and electronic effects are balanced via Hammett plots to predict substitution patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.